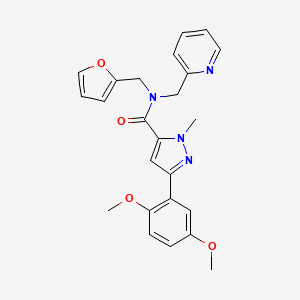

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

Description

The compound 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the 3-position of the pyrazole ring. The carboxamide group is bis-substituted with a furan-2-ylmethyl and a pyridin-2-ylmethyl moiety.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-27-22(14-21(26-27)20-13-18(30-2)9-10-23(20)31-3)24(29)28(16-19-8-6-12-32-19)15-17-7-4-5-11-25-17/h4-14H,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYNJQCGHKJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzaldehyde, furan-2-ylmethanol, and pyridine-2-ylmethanol. The synthesis could involve the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Substitution reactions:

Amidation: The final step might involve the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this pyrazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Pyrazoles have been reported to possess antimicrobial activity against a range of pathogens. The incorporation of furan and pyridine moieties may enhance this activity by improving solubility and bioavailability .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Study : In one study, a series of pyrazole derivatives were synthesized, including this compound, and tested against various cancer cell lines. Results showed a significant reduction in cell viability, indicating strong anticancer potential .

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting its utility as an antimicrobial agent .

- Inflammation Model : In vivo studies using animal models of inflammation revealed that treatment with this compound led to a marked decrease in inflammatory markers, supporting its role in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrazole and thiadiazole carboxamides reported in the literature. Key analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of Pyrazole and Thiadiazole Carboxamides

Key Observations:

- Substituent Diversity : The target compound’s 2,5-dimethoxyphenyl group contrasts with analogs bearing chlorophenyl (e.g., 18l) or hydroxy-dimethylphenyl (e.g., 879454-62-3) groups. Methoxy groups may enhance lipophilicity compared to polar hydroxy substituents .

- Heterocyclic Moieties : The furan-2-ylmethyl and pyridin-2-ylmethyl groups in the target compound differ from thiadiazole-based analogs (e.g., 18j–18l), which may influence binding affinity in biological targets .

Physicochemical Properties

Melting points and spectroscopic data (NMR, HRMS) are critical for characterizing carboxamides:

Table 2: Physical and Spectroscopic Data

Insights:

- The absence of melting point data for the target compound limits direct comparisons. However, analogs with methoxy or chloro substituents (e.g., 18j, 18l) exhibit melting points between 175–192°C, suggesting moderate crystallinity .

- HRMS validation is a common practice for confirming molecular weights, as seen in analogs 18j–18o and 879454-62-3 .

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, a pyrazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure that incorporates various heterocycles, which are known for their diverse pharmacological properties.

Molecular Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 437.5 g/mol. Its structure includes a pyrazole core substituted with dimethoxyphenyl, furan, and pyridine moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 1396782-35-6 |

Antiviral Activity

Research indicates that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown efficacy against various viruses, including HIV and HCV. One study reported that pyrazolecarboxamide hybrids reduced HCV replication significantly at concentrations as low as 7 μM, demonstrating a selectivity index that suggests low toxicity while maintaining high antiviral activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structural characteristics inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have shown effectiveness against breast cancer cell lines with IC50 values ranging from 10 to 30 μM . The incorporation of furan and pyridine rings has been linked to enhanced cytotoxicity against various cancer types.

The exact mechanisms through which 3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide exerts its biological effects involve multiple pathways:

- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation.

- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may disrupt the normal cell cycle progression in malignant cells.

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Study on HCV Inhibition : A derivative similar to the target compound was found to inhibit HCV NS5B polymerase with an IC50 value of 6.7 μM, showcasing strong antiviral properties .

- Breast Cancer Research : A study demonstrated that a related pyrazole compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the pyrazole core via cyclization reactions, such as the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds .

- Step 2 : Functionalization of the pyrazole ring with methoxyphenyl, furan, and pyridine groups. For example, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) can introduce the 2,5-dimethoxyphenyl and pyridin-2-ylmethyl moieties .

- Step 3 : Carboxamide linkage formation using activated esters (e.g., HATU/DCC coupling) between the pyrazole carboxylic acid and the furan-2-ylmethylamine derivative .

Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be adjusted using design-of-experiment (DoE) approaches. For instance, highlights the use of K₂CO₃ in DMF for analogous pyrazole syntheses .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 2,5-positions on phenyl, furan methylene protons) .

- IR : Detects carboxamide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending .

- HRMS : Validates molecular weight (exact mass ~435.18 g/mol) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable): SHELXL refinement () can resolve stereochemical ambiguities .

Q. How can solubility and stability be assessed for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) or nephelometry.

- Stability : Conduct LC-MS or HPLC over 24–72 hours under assay conditions (e.g., 37°C, pH 7.4) to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substitution analysis : Synthesize analogs with modified groups (e.g., replace dimethoxyphenyl with halogenated phenyl or alter the pyridine ring position). Compare bioactivity in target assays (e.g., kinase inhibition, antimicrobial screens) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors/acceptors, such as the carboxamide and methoxy groups .

Q. What crystallographic strategies resolve conflicting structural data from NMR/spectroscopy?

- Data collection : Use high-resolution synchrotron radiation (e.g., 0.9 Å resolution) for small-molecule crystals.

- Refinement : Apply SHELXL () to model disorder in flexible groups (e.g., furan-2-ylmethyl) and validate with R-factor convergence (<5%) .

- Database cross-check : Compare with Cambridge Structural Database (CSD) entries for analogous pyrazole-carboxamides .

Q. How can conflicting bioassay data (e.g., varying IC₅₀ values) be addressed?

- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, notes variability in TRK inhibition assays due to kinase isoform differences .

- Mechanistic studies : Use SPR (surface plasmon resonance) to measure direct binding affinity versus cell-based readouts, isolating off-target effects .

Q. What computational methods predict interaction with biological targets?

- Docking : AutoDock Vina or Glide can model binding to enzymes (e.g., tyrosine kinases) by aligning the carboxamide with ATP-binding pockets .

- MD simulations : GROMACS/AMBER simulations (50–100 ns) assess stability of ligand-target complexes, focusing on hydrogen bonds with pyridine and furan groups .

Q. How can metabolic pathways and metabolite identification be studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.